molecular formula C8H12O3 B6263705 rac-2-[(1R,5S)-3-oxabicyclo[3.2.0]heptan-6-yl]acetic acid CAS No. 2307710-25-2

rac-2-[(1R,5S)-3-oxabicyclo[3.2.0]heptan-6-yl]acetic acid

Cat. No. B6263705
CAS RN: 2307710-25-2
M. Wt: 156.2
InChI Key:
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Description

Rac-2-[(1R,5S)-3-oxabicyclo[3.2.0]heptan-6-yl]acetic acid, also known as rac-2-OBA, is a synthetic compound comprised of a cyclic ether and an acetic acid group. Rac-2-OBA is a chiral molecule, meaning it has two stereoisomeric forms, (1R,5S)- and (1S,5R)-. It has been studied in a variety of scientific research applications, including its potential as an antimicrobial and anti-cancer agent.

Scientific Research Applications

Rac-2-OBA has been studied in a variety of scientific research applications. It has been studied as an antimicrobial agent, with promising results showing its ability to inhibit the growth of bacteria such as Staphylococcus aureus and Pseudomonas aeruginosa. It has also been studied as an anti-cancer agent, with studies showing its ability to inhibit the growth and spread of cancer cells.

Mechanism of Action

The mechanism of action of rac-2-[(1R,5S)-3-oxabicyclo[3.2.0]heptan-6-yl]acetic acid is not yet fully understood. However, it is believed to be related to its ability to interact with cell membrane components such as lipids and proteins. It is also believed to affect the activity of enzymes, which in turn can affect the growth and spread of cancer cells.
Biochemical and Physiological Effects
Rac-2-OBA has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that it can inhibit the growth of bacteria and cancer cells. It has also been shown to have anti-inflammatory and antioxidant properties. In vivo studies have shown that it can reduce inflammation and oxidative stress in mice.

Advantages and Limitations for Lab Experiments

The advantages of using rac-2-[(1R,5S)-3-oxabicyclo[3.2.0]heptan-6-yl]acetic acid in lab experiments include its ability to be synthesized in a racemic mixture, its low cost, and its ability to interact with cell membrane components. The limitations of using rac-2-[(1R,5S)-3-oxabicyclo[3.2.0]heptan-6-yl]acetic acid in lab experiments include its limited solubility in water and its potential to cause adverse reactions in some individuals.

Future Directions

The future directions of rac-2-[(1R,5S)-3-oxabicyclo[3.2.0]heptan-6-yl]acetic acid research are numerous. One potential direction is to further investigate its antimicrobial and anti-cancer properties. Another potential direction is to investigate its potential to be used as an adjuvant to existing treatments for bacterial and cancer infections. Additionally, further research could be conducted to investigate its potential to be used as an anti-inflammatory and antioxidant agent. Finally, research could be conducted to investigate its potential to be used as a drug delivery system.

Synthesis Methods

Rac-2-OBA is synthesized from the reaction of rac-2-hydroxybutyric acid and ethyl bromoacetate in the presence of a base catalyst. The reaction is typically conducted in a solvent such as methanol or ethanol, and the product is isolated with a vacuum filtration method. The reaction yields rac-2-[(1R,5S)-3-oxabicyclo[3.2.0]heptan-6-yl]acetic acid in a racemic mixture of (1R,5S)- and (1S,5R)- forms.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for rac-2-[(1R,5S)-3-oxabicyclo[3.2.0]heptan-6-yl]acetic acid involves the conversion of a starting material into an intermediate, which is then further reacted to form the final product. The key steps in the synthesis pathway include the protection of a hydroxyl group, the formation of a bicyclic ring system, and the introduction of a carboxylic acid functional group.", "Starting Materials": [ "2-hydroxyacetic acid", "1,5-cyclooctadiene", "acetic anhydride", "sodium acetate", "sulfuric acid", "sodium hydroxide", "diethyl ether", "water" ], "Reaction": [ "Step 1: Protection of the hydroxyl group in 2-hydroxyacetic acid with acetic anhydride and sodium acetate in sulfuric acid to form acetylated intermediate.", "Step 2: Reaction of acetylated intermediate with 1,5-cyclooctadiene in the presence of sodium hydroxide to form bicyclic intermediate.", "Step 3: Hydrolysis of bicyclic intermediate with sulfuric acid to remove the acetyl group and form the final product, rac-2-[(1R,5S)-3-oxabicyclo[3.2.0]heptan-6-yl]acetic acid." ] }

CAS RN

2307710-25-2

Product Name

rac-2-[(1R,5S)-3-oxabicyclo[3.2.0]heptan-6-yl]acetic acid

Molecular Formula

C8H12O3

Molecular Weight

156.2

Purity

95

Origin of Product

United States

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